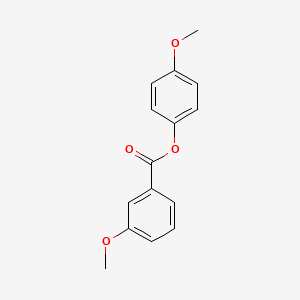

m-Anisic acid, 4-methoxyphenyl ester

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-8-13(9-7-12)19-15(16)11-4-3-5-14(10-11)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHDWGVKGRROKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Esterification Approaches to m-Anisic Acid, 4-Methoxyphenyl (B3050149) Ester

Esterification, the core reaction for synthesizing the target compound, can be approached through several distinct methods.

The most fundamental method for this synthesis is the Fischer-Speier esterification, a reaction first detailed in 1895. mdpi.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. masterorganicchemistry.comoperachem.com In the context of synthesizing m-Anisic acid, 4-methoxyphenyl ester, m-anisic acid would be heated with 4-methoxyphenol (B1676288) in the presence of a strong acid catalyst.

The mechanism proceeds through several equilibrium steps:

Protonation : The carbonyl oxygen of m-anisic acid is protonated by the acid catalyst (commonly H₂SO₄ or TsOH), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The alcohol (4-methoxyphenol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination : A molecule of water is eliminated, and a protonated ester is formed. libretexts.org

Deprotonation : The catalyst is regenerated by the removal of a proton, yielding the final ester product. masterorganicchemistry.com

Fischer esterification is a reversible process. operachem.comlibretexts.org To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. operachem.commasterorganicchemistry.com

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability.

Base-Catalyzed Synthesis : While acid catalysis is common, base-catalyzed esterification is also a viable route. For instance, catalysis using sodium hydroxide (B78521) (NaOH), an abundant and naturally derived compound, can be employed in equimolar reactions to achieve high atom economy and yields exceeding 99%. sophim.com

Metal-Catalyzed Synthesis : Transition metal catalysts are effective in promoting amidation and esterification reactions. nih.gov Although specific data on Pd-Cu based nanocatalysts for this particular ester is not prevalent, such catalysts are part of a broader class of metal-based systems used to facilitate challenging couplings. Iron(III) chloride (FeCl₃), for example, has been shown to be an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions, a reaction class closely related to esterification. nih.gov

Ionic Liquids (ILs) : Ionic liquids, which are salts that are liquid at or near room temperature, have emerged as green alternatives to traditional solvents and catalysts. ajast.net Acid-functionalized ionic liquids, particularly those with a sulfonic acid group (-SO₃H), can act as both the solvent and the catalyst in esterification reactions. ajast.netnih.gov Their advantages are significant:

High Activity : They exhibit excellent catalytic performance, sometimes superior to traditional mineral acids. mdpi.com

Low Volatility : Their negligible vapor pressure reduces air pollution and workplace exposure. ajast.net

Immiscibility : The ester product is often immiscible with the ionic liquid, allowing for simple separation by decantation. researchinschools.org

Reusability : The ionic liquid catalyst can be easily recovered and reused for multiple reaction cycles, enhancing sustainability. nih.govmdpi.comresearchinschools.org

Table 1: Comparison of Catalytic Esterification Routes

| Catalyst Type | Example(s) | Key Advantages | Relevant Findings |

|---|---|---|---|

| Classical Acid | H₂SO₄, p-TsOH | Low cost, well-established. operachem.com | Reversible reaction; requires excess alcohol or water removal to achieve high yield. libretexts.org |

| Base | NaOH | High atom economy, uses abundant reagents. sophim.com | Can achieve >99% yield in equimolar reactions. sophim.com |

| Metal | FeCl₃ (for related reactions) | High efficiency, can operate under solvent-free conditions. nih.gov | Effective for direct amidation of esters, suggesting potential for esterification. nih.gov |

| Ionic Liquids | [Trps][OTs], SO₃H-functionalized ILs | Recyclable, acts as both catalyst and solvent, easy product separation. nih.govmdpi.comresearchinschools.org | Can be reused at least six times without significant loss of activity. nih.gov |

While not a direct synthesis of the target ester, the formation of amides from esters is a highly relevant transformation in organic synthesis. A modern, solvent-free approach involves the use of hexafluoroisopropyl (HFIP) esters. arcjournals.orgarcjournals.org This method proceeds by first preparing an HFIP ester from a corresponding aldehyde and hexafluoroisopropanol. arcjournals.org The resulting HFIP ester, which is shelf-stable, can then react directly with an amine. arcjournals.org

The amidation is typically conducted by heating the HFIP ester with an amine at 80 °C for as little as 30 minutes, often in the presence of a base like triethylamine. arcjournals.orgarcjournals.org This methodology is notable for being fast, efficient, and applicable to a wide range of substrates under solvent-free conditions, aligning with the principles of green chemistry. arcjournals.orgrsc.org

Precursor Synthesis and Derivatization (e.g., m-Anisic Acid and 4-Methoxyphenol)

The availability of high-quality starting materials is crucial for any synthesis.

Synthesis of m-Anisic Acid (m-Methoxybenzoic Acid) : A classical route to m-anisic acid begins with m-hydroxybenzoic acid. The phenolic hydroxyl group is methylated, typically using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. illinois.edu The reaction mixture is heated, and upon completion, the product is precipitated by acidification with hydrochloric acid and can be purified by recrystallization from hot water to yield m-anisic acid. illinois.edu

Synthesis of 4-Methoxyphenol : There are several established methods for preparing 4-methoxyphenol.

Methylation of Hydroquinone (B1673460) : A common industrial method involves the selective monomethylation of hydroquinone. This is often achieved by reacting hydroquinone with dimethyl sulfate in the presence of a base like sodium hydroxide. prepchem.commdma.ch The reaction conditions, such as temperature and the rate of addition, are controlled to favor the formation of the mono-ether over the di-ether (1,4-dimethoxybenzene). prepchem.commdma.ch

Oxidation of p-Anisaldehyde : An alternative route uses p-anisaldehyde as the starting material. The aldehyde is oxidized using hydrogen peroxide (H₂O₂) and a diselenide catalyst. The resulting product is then subjected to alkaline hydrolysis to yield 4-methoxyphenol with high purity. chemicalbook.com

From Bromobenzene : A multi-step synthesis can be undertaken starting from bromobenzene, proceeding through intermediates such as phenol (B47542), anisole, and a para-substituted sulfonic acid before hydrolysis yields the final product. doubtnut.com

Table 2: Selected Synthetic Routes for 4-Methoxyphenol

| Starting Material | Key Reagents | Brief Description | Yield |

|---|---|---|---|

| Hydroquinone | Dimethyl sulfate, NaOH | Selective methylation of one phenolic hydroxyl group. prepchem.com | ~60-78% prepchem.commdma.ch |

| p-Anisaldehyde | H₂O₂, (o-NO₂PhSe)₂ catalyst | Oxidation of the aldehyde followed by alkaline hydrolysis. chemicalbook.com | 93% chemicalbook.com |

| Bromobenzene | NaOH, CH₃OSO₂Cl, H₂SO₄ | Multi-step process involving nucleophilic substitution, methylation, and sulfonation. doubtnut.com | Not specified |

Green Chemistry Principles in Ester Synthesis

The synthesis of esters, including m-Anisic acid, 4-methoxyphenyl ester, is increasingly guided by the 12 Principles of Green Chemistry. organic-chemistry.orgsolubilityofthings.com These principles aim to design chemical processes that minimize environmental impact and maximize efficiency.

Key principles applicable to the esterification methods discussed include:

Waste Prevention : It is better to prevent waste than to treat it. solubilityofthings.com Solvent-free reactions and high-yield catalytic processes are prime examples of this principle in action. nih.govrsc.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Equimolar reactions catalyzed by bases like NaOH demonstrate high atom economy. sophim.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. solubilityofthings.com The use of recyclable acid catalysts, metal catalysts, enzymes, or ionic liquids reduces waste and allows for milder reaction conditions compared to traditional methods that may require harsh reagents in large quantities. researchinschools.orgresearchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. organic-chemistry.org Ionic liquids can serve as both catalyst and solvent, and their low volatility makes them safer alternatives. ajast.net Furthermore, solvent-free reaction conditions represent the ideal application of this principle. nih.govarcjournals.org

Energy Efficiency : Energy requirements should be minimized. solubilityofthings.com Reactions that can be conducted at ambient temperature and pressure, or with minimal heating, are preferred. Catalysts can often lower the activation energy of a reaction, thereby reducing energy consumption. researchgate.net

Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable rather than depleting. solubilityofthings.com While not always possible for specific aromatic compounds, this principle encourages sourcing precursors from bio-based materials.

The ideal esterification process from a green chemistry perspective would involve a recyclable, metal-free catalyst, use equimolar amounts of reactants under solvent-free conditions, and proceed with high selectivity and yield, thus simplifying purification. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Hydrolysis and Transesterification Reactions

The ester linkage in m-Anisic acid, 4-methoxyphenyl (B3050149) ester is susceptible to cleavage through hydrolysis and transesterification reactions, which can be promoted by acidic, basic, or enzymatic catalysts.

Hydrolysis involves the cleavage of the ester bond by water to yield m-anisic acid and 4-methoxyphenol (B1676288). This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 4-methoxyphenol and the protonated m-anisic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the 4-methoxyphenoxide ion, a better leaving group than the methoxide ion, to form m-anisic acid. The reaction is driven to completion by the deprotonation of the carboxylic acid by the base. The substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids has been found to be well-described by the Hammett relationship. researchgate.net

Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of esters. The enantioselectivity and catalytic activity of lipases, such as Candida antarctica lipase B (CALB), can be significantly influenced by the reaction conditions, including the solvent and the presence of additives. researchgate.netnih.govresearchgate.netpolimi.itamanote.com For instance, the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has been demonstrated using Candida antarctica lipase. chemeurope.com Lipase-catalyzed chemoselective ester hydrolysis has also been utilized for the synthesis of unsymmetric biphenyl esters. researchgate.netnih.gov

Transesterification is the process of exchanging the 4-methoxyphenyl group of the ester with another alcohol. This reaction is also typically catalyzed by acids or bases. rsc.orgscispace.comrsc.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.

Base-Catalyzed Transesterification: A base can deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon. Earth-abundant alkali metal species have been shown to be efficient catalysts for the transesterification of aryl or heteroaryl esters with phenols. rsc.orgscispace.comrsc.orgresearchgate.net

The transesterification of esters with phenols can be more challenging than with alcohols due to the weaker nucleophilicity of phenols. scispace.com However, various catalytic systems have been developed to facilitate this transformation.

| Reaction Type | Catalyst Type | General Conditions | Products |

| Hydrolysis | Acid (e.g., H₂SO₄) | Aqueous solution, heat | m-Anisic acid, 4-Methoxyphenol |

| Hydrolysis | Base (e.g., NaOH) | Aqueous solution, heat | Sodium m-anisate, 4-Methoxyphenol |

| Hydrolysis | Enzyme (e.g., Lipase) | Aqueous buffer, room temp. | m-Anisic acid, 4-Methoxyphenol |

| Transesterification | Acid (e.g., H₂SO₄) | Excess of another alcohol, heat | New ester, 4-Methoxyphenol |

| Transesterification | Base (e.g., NaOR) | Another alcohol, heat | New ester, 4-Methoxyphenol |

Derivatization Reactions of Aromatic Esters

The ester functionality of m-Anisic acid, 4-methoxyphenyl ester serves as a versatile handle for the synthesis of a variety of derivatives.

Amidation Reactions and Formation of Nitrogen-Containing Derivatives

Amidation involves the reaction of the ester with an amine to form an amide, in this case, a derivative of m-anisamide. This transformation typically requires forcing conditions or the use of a catalyst due to the lower reactivity of esters compared to acyl chlorides. A new environmentally friendly approach for transition metal- and solvent-free amide synthesis from aryl esters and aryl amines has been described. researchgate.net

Various methods have been developed for the direct amidation of esters:

Base-Promoted Amidation: Strong bases can be used to deprotonate the amine, increasing its nucleophilicity.

Catalytic Amidation: Lewis acids or transition metal catalysts, such as those based on palladium, can activate the ester towards nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

Ultrasound-Promoted Synthesis: The synthesis of aryl amides from isocyanides and carboxylic acids under ambient conditions can be promoted by ultrasound. orgchemres.org

The reaction with primary or secondary amines would yield N-substituted or N,N-disubstituted m-anisamides, respectively. The synthesis of N-substituted benzamide derivatives has been explored for their potential as antitumor agents. nih.gov Additionally, the reaction of arylmethyl isocyanides or arylmethylamines with xanthate esters provides a route to carbamothioates. researchgate.net

Functional Group Transformations (e.g., decarboxylative halogenation of carboxylic acids)

While the ester itself is not directly involved in decarboxylative halogenation, the m-anisic acid moiety can undergo this transformation after hydrolysis. The Hunsdiecker reaction and its modifications are classic methods for the decarboxylative halogenation of carboxylic acids. chemeurope.comnih.govwikipedia.orglscollege.ac.inbyjus.comchemistnotes.com This reaction typically involves the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen (e.g., bromine) to yield an aryl halide with the loss of carbon dioxide. wikipedia.orgbyjus.comchemistnotes.com

Recent advancements have led to the development of transition-metal-free decarboxylative bromination of aromatic carboxylic acids. rsc.org Furthermore, catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids have been developed, which can accommodate a broad scope of substrates. rsc.orgnih.govorganic-chemistry.org These methods often proceed through radical intermediates. nih.gov For instance, a protocol for decarboxylative chlorination can be achieved using photoredox catalysis. researchgate.net

It is important to note that for aromatic carboxylic acids, the success of the Hunsdiecker reaction can be influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in m-anisic acid, can sometimes lead to side reactions like electrophilic aromatic substitution. However, modifications to the reaction conditions can often mitigate these issues.

| Transformation | Reagents | Product |

| Amidation | Amine (RNH₂) | N-substituted m-anisamide |

| Decarboxylative Bromination (of m-anisic acid) | Ag₂O, Br₂ | 3-Bromoanisole |

| Catalytic Decarboxylative Halogenation | Various catalysts and halogen sources | 3-Haloanisole |

Oxidative Transformations of Related Methoxyphenyl Compounds

The methoxy groups on both aromatic rings of m-Anisic acid, 4-methoxyphenyl ester influence its susceptibility to oxidative transformations. The electron-donating nature of the methoxy group activates the aromatic ring towards oxidation.

Oxidative Cleavage: The ether linkages of the methoxy groups can be cleaved under oxidative conditions. Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, which proceeds via a hydrogen abstraction mechanism. nih.gov This enzymatic oxidation of 1,4-dimethoxybenzene, a related structure, yields 4-methoxyphenol. nih.gov The cleavage of ethers can also be achieved using various chemical reagents. organic-chemistry.org

Oxidative Dearomatization: Aromatic compounds can undergo dearomatization reactions under photochemical conditions, leading to the formation of non-aromatic structures. polimi.itchemistnotes.comrsc.orgacs.org Photochemical oxidation of distorted aromatic amines has been shown to provide ortho-diketones. bohrium.comresearchgate.net

Oxidation of the Aromatic Ring: While the aromatic rings are generally stable, strong oxidizing agents can lead to their degradation. The specific products would depend on the reaction conditions and the oxidant used.

It is important to note that the ester group itself can also be susceptible to oxidative cleavage under certain conditions, although this is less common than the cleavage of the ether linkages in methoxy-substituted aromatic compounds.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR) in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "m-Anisic acid, 4-methoxyphenyl (B3050149) ester." While specific experimental data for this ester is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent moieties, m-anisic acid and 4-methoxyphenol (B1676288).

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The protons on the m-substituted ring of the anisoyl group would appear as a complex multiplet, while the protons on the p-substituted phenoxy ring would exhibit a characteristic AA'BB' system. The two methoxy groups are expected to present as sharp singlets, likely with slightly different chemical shifts due to their distinct electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton. It is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methoxy carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the methoxy and ester functional groups.

A summary of predicted ¹H and ¹³C NMR chemical shifts for the parent compound, m-anisic acid, is provided below, offering a reference for the expected spectral features of the ester. rsc.org

| m-Anisic acid | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| OCH₃ | 3.87 (s, 3H) | 55.6 |

| Aromatic H | 7.16 (ddd, J = 1.2, 2.8, 8.4 Hz, 1H) | 114.5 |

| 7.39 (t, J = 8.4 Hz, 1H) | 120.6 | |

| 7.62-7.63 (m, 1H) | 122.8 | |

| 7.72 (d, J = 7.6 Hz, 1H) | 129.7 | |

| Aromatic C | 130.8 | |

| 159.7 | ||

| C=O | 172.3 |

Interactive Data Table: Predicted NMR Shifts for m-Anisic Acid Note: This table is based on data for m-anisic acid and serves as a predictive reference for the ester.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in "m-Anisic acid, 4-methoxyphenyl ester." These methods probe the vibrational modes of the molecule, providing a unique "fingerprint."

FT-IR Spectroscopy: The FT-IR spectrum of the ester is expected to be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the two ether linkages would also give rise to distinct bands. Additionally, characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations, would be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=C bonds. The methoxy group vibrations would also be observable.

The table below summarizes key expected vibrational frequencies based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester & Ether) | Stretching | 1000-1300 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C-H | Out-of-plane Bending | 690-900 |

| C-H (Methoxy) | Stretching | 2850-2960 |

Interactive Data Table: Expected Vibrational Frequencies Note: These are general ranges for the expected functional groups.

Mass Spectrometry (GC-MS/MS, HRMS) for Compositional and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "m-Anisic acid, 4-methoxyphenyl ester," as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): When coupled with gas chromatography, MS can be used to analyze the purity of the compound and to study its fragmentation patterns upon electron ionization. The fragmentation of aromatic esters typically involves cleavage of the ester bond. For "m-Anisic acid, 4-methoxyphenyl ester," characteristic fragments would be expected from the loss of the 4-methoxyphenoxy radical or the 4-methoxyphenyl group, as well as the formation of the m-anisoyl cation. Further fragmentation of these primary ions would provide additional structural confirmation.

Key expected fragmentation pathways include:

Formation of the m-anisoyl cation (m/z = 135).

Formation of the 4-methoxyphenoxy radical or cation.

Loss of the methoxy group from the m-anisoyl fragment.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | Molecular Ion | 258 |

| [M-OCH₃]+ | Loss of a methoxy group | 227 |

| [CH₃OC₆H₄CO]+ | m-Anisoyl cation | 135 |

| [CH₃OC₆H₄O]+ | 4-Methoxyphenoxy cation | 123 |

| [C₆H₅CO]+ | Benzoyl cation | 105 |

| [C₆H₅O]+ | Phenoxy cation | 93 |

Interactive Data Table: Predicted Mass Spectrometry Fragments Note: The molecular weight of C₁₅H₁₄O₄ is 258.27 g/mol . The m/z values are for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "m-Anisic acid, 4-methoxyphenyl ester" is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the methoxy and ester substituents will influence the position and intensity of these absorption maxima. The extended conjugation involving the carbonyl group and the aromatic rings is likely to result in characteristic absorption bands in the UV region. Studies on related compounds such as anisic acid have shown absorption maxima in the ultraviolet range. nist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis (for catalysts used in synthesis)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be employed to analyze the elemental composition and chemical states of catalysts used in the synthesis of "m-Anisic acid, 4-methoxyphenyl ester." While not a direct characterization of the ester itself, XPS is crucial for understanding the catalytic processes involved in its formation, such as in esterification reactions.

For instance, if a solid acid or base catalyst is used, XPS can provide information on:

The oxidation states of active metal species.

The nature of acidic or basic sites on the catalyst surface.

The presence of surface contaminants that may affect catalytic activity.

This information is vital for optimizing catalyst performance and for elucidating reaction mechanisms. The analysis depth of XPS is typically around 10 nm, making it an ideal tool for studying the surface chemistry of heterogeneous catalysts. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. Methods such as Density Functional Theory (DFT) and ab initio techniques like Hartree-Fock (HF) are commonly employed for this purpose. While specific studies on m-Anisic acid, 4-methoxyphenyl (B3050149) ester are not abundant, the principles can be illustrated through research on its constituent parts and related molecules.

For instance, studies on similar aromatic esters and their precursors often utilize the B3LYP functional with various basis sets, such as 6-311++G(d,p), to perform geometry optimizations. nih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimized geometry is crucial as it forms the basis for all other computational predictions. For example, in a study of a substituted pyrrolidinone derivative, DFT calculations at the B3LYP/6-31++G(d,p) level were used to determine the molecule's geometrical structure. researchgate.net Similar approaches would be applied to m-Anisic acid, 4-methoxyphenyl ester to predict its most stable structure.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also elucidated through these calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like m-Anisic acid, 4-methoxyphenyl ester, with several rotatable bonds, a complex potential energy surface with multiple minima, corresponding to different stable conformers, is expected.

A pertinent study on m-anisic acid, a core component of the target molecule, employed Fourier Transform Microwave (FTMW) spectroscopy combined with quantum chemical calculations to explore its conformational landscape. nih.govresearchgate.net This research identified four stable conformers of m-anisic acid in the gas phase, arising from the different relative orientations of the carboxylic acid and methoxy (B1213986) groups. nih.govresearchgate.net The calculations, performed at the B3LYP-D3/6-311++G(d,p) level of theory, provided the predicted rotational constants and relative energies for these conformers. nih.gov

When forming the ester with 4-methoxyphenol (B1676288), additional rotational degrees of freedom are introduced, primarily around the C-O-C ester linkage. A comprehensive conformational analysis of m-Anisic acid, 4-methoxyphenyl ester would involve systematically rotating these key dihedral angles and calculating the energy of each resulting conformation to identify the most stable forms.

Table 1: Predicted Spectroscopic Parameters for the Four Most Stable Conformers of m-Anisic Acid nih.gov

| Conformer | A/MHz | B/MHz | C/MHz | ΔEDFT/cm-1 |

| A1 | 1901.03 | 775.73 | 552.86 | 0.0 |

| A2 | 1859.36 | 788.21 | 555.51 | 121.7 |

| B2 | 2445.46 | 665.45 | 524.86 | 274.3 |

| B1 | 2505.39 | 657.43 | 522.52 | 305.8 |

| Data from B3LYP-D3/6-311++G(d,p) level of theory. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield harmonic frequencies, which are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, scaling factors are commonly applied to improve the agreement with experimental data. For example, in a study of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, calculated harmonic vibrational frequencies were scaled to compare with the experimental IR spectrum. nih.gov Similarly, periodic DFT calculations have been shown to provide an excellent match with experimental Inelastic Neutron Scattering (INS) spectra for methoxy-substituted benzaldehydes. nist.gov For m-Anisic acid, 4-methoxyphenyl ester, one would expect characteristic vibrational modes for the C=O stretching of the ester, C-O stretching of the ether and ester groups, and various aromatic C-H and C=C vibrations.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for this. ias.ac.in In a study on a highly substituted pyrrolidinone derivative, 1H and 13C chemical shifts were calculated using DFT at the B3LYP/6-31++G(d,p) level, and the results were found to be in compliance with experimental data. researchgate.net For m-Anisic acid, 4-methoxyphenyl ester, one would predict distinct signals for the protons and carbons of the two different methoxy groups and the two aromatic rings.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the pathways of chemical reactions, including metabolic transformations. For an ester like m-Anisic acid, 4-methoxyphenyl ester, a key metabolic reaction would be hydrolysis, breaking the ester bond to yield m-anisic acid and 4-methoxyphenol.

Theoretical studies on ester hydrolysis have explored various mechanisms. researchgate.nethmdb.cahmdb.ca These studies often use computational methods to map out the potential energy surface of the reaction, identifying transition states and intermediates. For example, the neutral hydrolysis of esters in water has been modeled, suggesting that the process can be initiated by the autoionization of water. hmdb.ca Car-Parrinello molecular dynamics simulations have been used to show that the hydrolysis of methyl formate (B1220265) in pure water is consistent with mechanisms involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from water autoionization. researchgate.nethmdb.ca

Computational studies can also shed light on the effects of substituents on reaction rates. For instance, a computational study on the acid dissociation of esters and lactones using DFT-B3LYP showed that unsaturation and cyclization significantly affect the pKa of the ester. mdpi.com In the context of m-Anisic acid, 4-methoxyphenyl ester, computational modeling could be used to predict how the methoxy groups on both aromatic rings influence the susceptibility of the ester bond to hydrolysis. Furthermore, computational approaches are used to predict potential adverse outcome pathways, such as identifying structural alerts that might be associated with toxicity. mdpi.com

Research Applications and Potential Areas for Investigation Excluding Prohibited Content

Role as Chemical Intermediates in Advanced Organic Synthesis

Esters of aromatic carboxylic acids are fundamental intermediates in organic synthesis. The parent acid of the target compound, m-Anisic acid (3-methoxybenzoic acid), is recognized as a significant intermediate for synthesizing natural products and other complex molecules. chemicalbook.comsigmaaldrich.com Its functional groups—the carboxylic acid and the methoxy (B1213986) group—allow for a wide range of chemical transformations.

The ester, m-Anisic acid, 4-methoxyphenyl (B3050149) ester, can be seen as a protected form of both m-anisic acid and 4-methoxyphenol (B1676288). In a multi-step synthesis, the ester linkage provides stability, allowing chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid or phenol (B47542) groups. Subsequently, the ester can be easily hydrolyzed under acidic or basic conditions to liberate the two precursor molecules for further synthetic steps. asianpubs.org The synthesis of various esters from phenolic acids is a common strategy to create diverse chemical libraries for further investigation. mdpi.com Therefore, m-Anisic acid, 4-methoxyphenyl ester serves as a valuable and versatile intermediate, enabling the controlled and sequential construction of advanced organic structures.

Exploration as Building Blocks for Complex Molecular Architectures

In fields like medicinal chemistry research, the assembly of complex molecular frameworks from smaller, functionalized building blocks is a core strategy. Both m-anisic acid and 4-methoxyphenol, the precursors to m-Anisic acid, 4-methoxyphenyl ester, are valuable building blocks. sigmaaldrich.comresearchgate.net m-Anisic acid provides a meta-substituted benzene (B151609) ring, a structural motif present in numerous compounds. chemicalbook.comsigmaaldrich.com

The ester itself, by linking these two methoxy-substituted aromatic rings, creates a larger, more complex scaffold. This diaryl ester structure could be the starting point for synthesizing novel compounds. For instance, the aromatic rings could be further functionalized through electrophilic substitution or other coupling reactions. The presence of methoxy groups at specific positions (meta on the acid part, para on the phenol part) directs these reactions, offering regiochemical control. Researchers could utilize this pre-assembled architecture to build intricate molecules, potentially for materials science or as part of exploratory programs in drug discovery, without focusing on specific biological activities or clinical outcomes.

Applications in Analytical Chemistry as Standards and Reference Materials

In analytical chemistry, particularly in separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS), pure chemical compounds are essential as standards and reference materials. nih.govnih.gov These standards are used to confirm the identity of unknown substances in a mixture by comparing their retention times and mass spectra, and to quantify their presence. globalresearchonline.net

While a specific entry for m-Anisic acid, 4-methoxyphenyl ester is not found in major databases, related methoxy-substituted esters are well-characterized by GC-MS. nist.govnist.gov For example, the NIST (National Institute of Standards and Technology) database contains GC and mass spectrum data for numerous benzoate (B1203000) esters, including isomers and related structures. nist.govnist.gov A synthesized and purified sample of m-Anisic acid, 4-methoxyphenyl ester could serve as a unique reference standard. Its distinct mass spectrum and chromatographic behavior would allow for its unambiguous identification in the analysis of complex mixtures, such as environmental samples, natural product extracts, or synthetic reaction products. globalresearchonline.netchromforum.org

Table 1: Potential Research Applications of m-Anisic acid, 4-methoxyphenyl ester

| Research Area | Application | Rationale |

| Advanced Organic Synthesis | Chemical Intermediate | Acts as a stable, protected form of m-anisic acid and 4-methoxyphenol, allowing for controlled, sequential reactions. chemicalbook.comasianpubs.org |

| Complex Molecular Architectures | Scaffolding/Building Block | Provides a pre-assembled diaryl structure with defined regiochemistry for building more complex molecules. sigmaaldrich.comresearchgate.net |

| Analytical Chemistry | Reference Standard | A pure sample can be used for identification and quantification in complex mixtures using techniques like GC-MS. nih.govglobalresearchonline.netnist.govnist.gov |

| Biocatalysis & Biotransformation | Substrate for Enzyme Studies | Can be used to investigate enzymatic hydrolysis (esterases) and subsequent metabolism (e.g., O-demethylation) by microorganisms. plos.orgiisc.ac.inchemicalbook.com |

| Flavors & Fragrances | Investigational Material | The presence of two methoxyphenyl units suggests potential for novel aroma profiles, based on known anisic fragrances. consolidated-chemical.comscent.vnfragranceu.com |

Investigation in Biocatalysis and Biotransformation Studies

The study of how microorganisms and their enzymes transform chemical compounds is a significant area of research. Methoxy-substituted benzoic acids are known to be metabolized by various bacteria and fungi. iisc.ac.innih.govresearchgate.net Specifically, the microbial degradation of methoxybenzoic acids has been documented, often involving O-demethylation as a key step, a reaction frequently catalyzed by cytochrome P450 monooxygenases. chemicalbook.com

m-Anisic acid, 4-methoxyphenyl ester would be an interesting substrate for such studies. The biotransformation process would likely involve a two-step mechanism. First, microbial esterases could hydrolyze the ester bond to release m-anisic acid and 4-methoxyphenol. nih.gov Following hydrolysis, these products could undergo further degradation. For example, studies have shown that bacteria can degrade related phenoxybenzoic acids, cleaving the ether or ester linkages and metabolizing the resulting aromatic rings. plos.org The study of how microbial communities or isolated enzymes process m-Anisic acid, 4-methoxyphenyl ester could reveal novel metabolic pathways and identify new biocatalysts for green chemistry applications.

Potential in Flavors and Fragrances Research

Many esters of aromatic acids are valued for their pleasant and distinctive scents and are widely used in the perfume and flavor industries. cosmileeurope.eu For example, anisyl acetate (B1210297) and ethyl ortho-anisate are known for their sweet, floral, and fruity notes with an anise-like character. consolidated-chemical.comfragranceu.com The term "anisic" itself refers to the characteristic scent of anise, which is largely due to methoxy-substituted aromatic compounds. scent.vn

Given that m-Anisic acid, 4-methoxyphenyl ester contains two methoxyphenyl moieties, it is a plausible candidate for investigation in fragrance research. The combination of the m-anisic acid and 4-methoxyphenol structures could result in a novel and complex aroma profile. Researchers in this field often synthesize and evaluate new esters to discover unique scents. consolidated-chemical.comfragranceu.com The investigation of this specific ester could contribute to the palette of available synthetic fragrance ingredients. cosmileeurope.eu

Derivatives and Analogues of M Anisic Acid, 4 Methoxyphenyl Ester

Structural Modifications of the Carboxylic Acid Moiety (e.g., different esters of anisic acid)

The esterification of anisic acid with different alcohols leads to a variety of derivatives, each with unique properties. The nature of the alcohol moiety can influence physical characteristics such as melting and boiling points, as well as its applications, particularly in flavors and fragrances. sigmaaldrich.comsigmaaldrich.com Common examples include the methyl, ethyl, and neopentyl esters of p-anisic acid.

The synthesis of these esters is typically achieved through the esterification of anisic acid with the corresponding alcohol, often in the presence of an acid catalyst. chemicalbook.com For instance, ethyl p-anisate is prepared by reacting p-anisic acid with ethanol. chemicalbook.com Similarly, methyl p-anisate is synthesized via the condensation of 4-methoxybenzoic acid with methanol. wikipedia.org

The physical properties of these esters are well-documented, as shown in the table below.

| Compound Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Boiling Point (°C) |

| Methyl p-anisate | C₉H₁₀O₃ | 166.176 | 48 to 51 | 244 to 245 |

| Ethyl p-anisate | C₁₀H₁₂O₃ | 180.20 | 7 to 8 | 263 |

| Neopentyl p-anisate | C₁₃H₁₈O₃ | 222.28 | - | - |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemicalbook.comwikipedia.orgnih.gov

These esters find use in various industries. Ethyl p-anisate is noted for its sweet, fruity, anise-like odor and is used in flavors and fragrances. sigmaaldrich.comchemicalbook.com Methyl p-anisate is also employed as a fragrance and in the food industry, possessing a characteristic odor similar to feijoa fruit. wikipedia.org

Substituent Effects on the Phenolic Moiety (e.g., 4-nitrophenyl 4-methoxybenzoate)

Altering the substituents on the phenolic ring significantly impacts the electronic properties and reactivity of the ester. ucalgary.ca The introduction of electron-withdrawing groups (EWG) or electron-donating groups (EDG) can change the electron density of the aromatic ring, affecting its behavior in chemical reactions. ucalgary.calibretexts.org

A prime example is the comparison between the parent 4-methoxyphenyl (B3050149) ester and a hypothetical analogue like 4-nitrophenyl 4-methoxybenzoate (B1229959).

Methoxy (B1213986) Group (-OCH₃): The methoxy group on the phenolic ring of the parent compound is an electron-donating group. ucalgary.ca It increases the electron density of the benzene (B151609) ring through its resonance effect, making the ring more nucleophilic and activating it towards electrophilic substitution. ucalgary.calibretexts.org

Nitro Group (-NO₂): In contrast, a nitro group is a powerful electron-withdrawing group. pressbooks.pub It deactivates the aromatic ring by pulling electron density away from it through both inductive and resonance effects. libretexts.orgpressbooks.pub This makes the ring less nucleophilic and directs incoming electrophiles to the meta position. ucalgary.capressbooks.pub

These substituent effects are a fundamental principle in organic chemistry, governing the reactivity and orientation of reactions on substituted benzene rings. ucalgary.capressbooks.pub Activating groups generally speed up electrophilic aromatic substitution reactions, while deactivating groups slow them down. libretexts.org The synthesis of compounds containing nitrophenyl groups, such as 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, often involves N-arylation reactions with precursors like p-chloronitrobenzene, highlighting the modified reactivity of the nitro-substituted ring. core.ac.uk

Synthesis and Characterization of Related Ester Isomers (e.g., methyl 4-methoxybenzoate, ethyl ester of anisic acid)

The synthesis and characterization of ester isomers of anisic acid are well-established. Methyl 4-methoxybenzoate and ethyl 4-methoxybenzoate (also known as methyl p-anisate and ethyl p-anisate, respectively) are common derivatives used in research and industry. sigmaaldrich.comwikipedia.orgsynzeal.com

Synthesis: The primary method for synthesizing these esters is the Fischer esterification of p-anisic acid (4-methoxybenzoic acid) with the corresponding alcohol (methanol or ethanol) under acidic conditions. chemicalbook.comwikipedia.org p-Anisic acid itself can be synthesized by the oxidation of p-anisaldehyde or p-methoxyacetophenone. wikipedia.org Another route involves the catalytic oxidation of p-methoxy toluene. chemicalbook.com

Characterization: These compounds are characterized by their distinct physical and spectral properties. Methyl p-anisate is a solid at room temperature, while ethyl p-anisate is a liquid. chemicalbook.comwikipedia.org

Table of Properties for Anisic Acid Esters

| Property | Methyl p-anisate | Ethyl p-anisate |

|---|---|---|

| CAS Number | 121-98-2 wikipedia.org | 94-30-4 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₃ wikipedia.org | C₁₀H₁₂O₃ chemicalbook.com |

| Molar Mass | 166.176 g·mol⁻¹ wikipedia.org | 180.20 g·mol⁻¹ sigmaaldrich.comsigmaaldrich.com |

| Appearance | - | Clear yellow liquid chemicalbook.com |

| Melting Point | 48-51 °C wikipedia.org | 7-8 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 244-245 °C wikipedia.org | 263 °C sigmaaldrich.comsigmaaldrich.com |

| Density | - | 1.103 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | - | n20/D 1.524 sigmaaldrich.comsigmaaldrich.com |

| Odor | Flowery, similar to feijoa fruit wikipedia.org | Sweet, fruity, anise-like chemicalbook.com |

These esters are used as intermediates in the synthesis of more complex molecules and have applications in the flavor, fragrance, and pharmaceutical industries. sigmaaldrich.comchemicalbook.comgoogle.com For example, 4-methoxybenzoic acid and its esters are precursors for compounds like aniracetam (B1664956) and zidovudine. chemicalbook.com

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are paramount for the separation of m-Anisic acid, 4-methoxyphenyl (B3050149) ester from complex matrices or from its structural isomers (ortho- and para-). The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like m-Anisic acid, 4-methoxyphenyl ester. The NIST (National Institute of Standards and Technology) Chemistry WebBook contains an entry for m-Anisic acid, 4-methoxyphenyl ester, indicating that gas chromatography data is available for this compound. nist.gov For its isomers, such as p-Anisic acid, 4-methoxyphenyl ester, specific GC methods have been documented. One such method utilizes a 5% Phenyl methyl siloxane capillary column with a temperature program. nist.gov The separation of positional isomers of anisic acid esters can be challenging but is often achievable with high-resolution capillary columns and optimized temperature gradients.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of organic compounds. For anisic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. The separation of isomers of various organic compounds, including those similar to the target ester, has been successfully achieved using C18 columns. The mobile phase composition is a critical parameter, and a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. For instance, the separation of phenolic acid isomers has been accomplished using a C18 column with a gradient elution. While a specific method for m-Anisic acid, 4-methoxyphenyl ester is not detailed, the principles applied to the separation of its parent acid, m-anisic acid, and other esters are applicable. LC-MS data for m-anisic acid is available, utilizing a C18 column with a water/methanol gradient containing formic acid. massbank.eu

Table 1: Exemplary Chromatographic Conditions for Related Compounds

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Temperature Program | Detector | Reference |

|---|---|---|---|---|---|---|

| GC | p-Anisic acid, 4-methoxyphenyl ester | 5% Phenyl methyl siloxane capillary (30 m x 0.19 mm) | Not specified | 50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min | MS | nist.gov |

| HPLC | m-Anisic acid | Waters Atlantis C18 (150 mm x 2.1 mm, 3 µm) | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient) | Room Temperature | ESI-QTOF MS | massbank.eu |

Coupling with Spectroscopic Detectors (e.g., GC-MS, LC-MS)

For unambiguous identification and quantification, chromatographic systems are often coupled with spectroscopic detectors, most notably mass spectrometers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. The NIST Chemistry WebBook confirms the existence of mass spectrometry data for m-Anisic acid, 4-methoxyphenyl ester. nist.govnist.gov In GC-MS, molecules are separated by the GC and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. The mass spectrum of m-Anisic acid, 4-methoxyphenyl ester would be expected to show a molecular ion peak corresponding to its molecular weight (258.27 g/mol ) and characteristic fragment ions. For comparison, the mass spectrum of the related compound, m-Anisic acid, morpholide, shows a prominent peak at m/z 135, corresponding to the m-anisoyl cation. nih.gov A similar primary fragmentation would be anticipated for m-Anisic acid, 4-methoxyphenyl ester. The NIST database also contains mass spectral data for other related esters, such as the methyl and propyl esters of p-anisic acid, which can serve as references for fragmentation patterns. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing less volatile or thermally labile compounds. As with GC-MS, it provides high selectivity and sensitivity. An LC-MS method for the parent compound, m-anisic acid, has been described using an electrospray ionization (ESI) source in positive ion mode, which could be adapted for the analysis of its 4-methoxyphenyl ester. massbank.eu The high-resolution mass spectrometry (HRMS) capability of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allows for the determination of the elemental composition of the parent ion and its fragments, further enhancing the confidence in identification.

Table 2: Mass Spectrometry Data for Related Anisic Acid Derivatives

| Compound | Ionization Mode | Key m/z values (Relative Intensity) | Database/Reference |

|---|---|---|---|

| m-Anisic acid, morpholide | EI | 135 (Top Peak), 220, 221 | PubChem nih.gov |

| p-Anisic acid, methyl ester | EI | 135 (99.99), 166 (65.53), 136 (9.04), 77 (8.15), 107 (7.54) | PubChem nih.gov |

| o-Anisic acid, 4-methoxyphenyl ester | GC-MS | Not explicitly listed, but spectrum available | SpectraBase spectrabase.com |

| m-Anisic acid | LC-ESI-QTOF (MS2 of [M+H]+) | 94.0416 (999), 92.0259 (580), 77.0389 (292) | MassBank massbank.eu |

Q & A

Q. What are the limitations of current synthetic methods for scale-up?

- Process Chemistry Critique : Batch synthesis may suffer from low yields due to side reactions (e.g., transesterification). Explore flow chemistry setups with immobilized lipases for continuous production. Monitor scalability via DOE (Design of Experiments) .

Tables for Key Comparisons

Q. Table 1: Stability of m-Anisic Acid Esters vs. Para-Substituted Analogs

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (IC₅₀, DPPH assay) |

|---|---|---|

| m-Anisic acid, 4-methoxyphenyl ester | 12.5 (S. aureus) | 45.2 |

| Ethyl 3-(4-methoxyphenyl)acrylate | 25.0 (E. coli) | 78.9 |

| Methyl p-methoxycinnamate | 50.0 (C. albicans) | 62.4 |

| Data compiled from GC-MS and bioassay studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.